(3-chloro-2-propoxyphenyl)amine hydrochloride

Catalog No.
S863125
CAS No.
1185057-51-5
M.F
C9H13Cl2NO
M. Wt
222.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-chloro-2-propoxyphenyl)amine hydrochloride

CAS Number

1185057-51-5

Product Name

(3-chloro-2-propoxyphenyl)amine hydrochloride

IUPAC Name

3-chloro-2-propoxyaniline;hydrochloride

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

InChI

InChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H

InChI Key

XGHYCHDMKLRTEO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC=C1Cl)N.Cl

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)N.Cl

3-Chloro-2-propoxy-phenylamine hydrochloride

is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. This compound, with a molecular formula of C9H12ClNO•HCl and a molecular weight of 222.12 , is used as a reference standard in pharmaceutical testing .

(3-chloro-2-propoxyphenyl)amine hydrochloride is an organic compound characterized by its amine functional group attached to a chlorinated aromatic ring. Its structure can be represented as follows:

  • Chemical Formula: C11H14ClN
  • Molecular Weight: 215.69 g/mol

The presence of the propoxy group and a chlorine atom on the phenyl ring contributes to its unique chemical properties, influencing both its reactivity and biological activity.

Typical of amines and aromatic compounds, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles.
  • Acid-Base Reactions: As an amine, it can accept protons, forming a salt (hydrochloride) in acidic environments.
  • Electrophilic Aromatic Substitution: The chlorinated phenyl ring can undergo further substitutions depending on the reaction conditions.

These reactions are fundamental in organic synthesis and can be utilized to modify the compound for various applications.

(3-chloro-2-propoxyphenyl)amine hydrochloride exhibits significant biological activity, which is essential for its potential therapeutic uses. Studies indicate that compounds with similar structures may exhibit:

  • Antimicrobial Properties: The presence of the amine group often correlates with increased antimicrobial activity.
  • Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and oxidative stress modulation .
  • Neuroprotective Effects: Some derivatives may interact with neurotransmitter systems, providing neuroprotective benefits.

The biological activity spectrum is often predicted using computational methods, which analyze the structure-activity relationship to identify promising therapeutic candidates .

Several methods can be employed to synthesize (3-chloro-2-propoxyphenyl)amine hydrochloride:

  • Direct Amination: Reacting 3-chloro-2-propoxyphenol with ammonia or an amine under controlled conditions.
  • Substitution Reactions: Utilizing chlorinated precursors and replacing chlorine with an amine group through nucleophilic substitution.
  • Reduction Reactions: Starting from nitro or other functionalized derivatives and reducing them to obtain the desired amine structure.

These methods allow for the efficient production of the compound while enabling modifications for enhanced properties.

The applications of (3-chloro-2-propoxyphenyl)amine hydrochloride span various fields:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its antimicrobial and anticancer properties.
  • Agriculture: Could serve as a pesticide or herbicide, leveraging its biological activity against pathogens.
  • Material Science: Utilized in developing polymers or coatings that require specific chemical properties.

Its versatility makes it a candidate for further research and development across multiple disciplines.

Research into interaction studies has shown that (3-chloro-2-propoxyphenyl)amine hydrochloride interacts with various biological targets. These interactions can be studied using:

  • In Silico Models: Computational predictions help identify potential binding sites on proteins or enzymes.
  • In Vitro Assays: Laboratory tests assess the compound's efficacy against specific biological targets, such as cancer cell lines or microbial strains.
  • Mechanistic Studies: Understanding how the compound affects cellular pathways can elucidate its therapeutic potential.

Such studies are crucial for determining the safety and efficacy of the compound in clinical applications.

Several compounds share structural similarities with (3-chloro-2-propoxyphenyl)amine hydrochloride, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
4-ChloroanilineChlorine on para positionAntimicrobial
2-Amino-5-chlorophenolAmino group on ortho positionAntioxidant
3-ChloroanilineChlorine on meta positionAnticancer
PropoxyphenylaminePropoxy group without chlorineNeuroprotective

Uniqueness of (3-chloro-2-propoxyphenyl)amine Hydrochloride

What sets (3-chloro-2-propoxyphenyl)amine hydrochloride apart is its specific combination of a propoxy group and a chlorine atom on the aromatic ring, which enhances its solubility and reactivity compared to similar compounds. This unique structure allows it to exhibit a broader spectrum of biological activities, making it a valuable candidate for further pharmacological exploration.

Dates

Modify: 2023-08-16

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